molecular formula C14H20N2O3S B325034 N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B325034
M. Wt: 296.39 g/mol
InChI Key: PWJSIAUCIXJNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is an organic compound with the molecular formula C14H20N2O3S It is characterized by the presence of a piperidine ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves the reaction of 4-(1-piperidinylsulfonyl)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the propanamide moiety can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
  • N-[4-(1-piperidinylsulfonyl)phenyl]thiourea

Uniqueness

N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C14H20N2O3S/c1-2-14(17)15-12-6-8-13(9-7-12)20(18,19)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)

InChI Key

PWJSIAUCIXJNTD-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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